molecular formula C11H12Cl2N2O5 B194032 m-Chloramphenicol CAS No. 7411-65-6

m-Chloramphenicol

Cat. No. B194032
CAS RN: 7411-65-6
M. Wt: 323.13 g/mol
InChI Key: FTMJFHVKAXPFIY-RKDXNWHRSA-N
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Description

m-Chloramphenicol, also known as Chloramphenicol, is a broad-spectrum antibiotic that is primarily bacteriostatic . It is an impurity of Chloramphenicol . It is used for the treatment of a number of bacterial infections . This includes use as an eye ointment to treat conjunctivitis . By mouth or by injection, it is used to treat meningitis, plague, cholera, and typhoid fever .


Synthesis Analysis

A synthetic route to produce chloramphenicol esters has been developed, taking advantage of the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA .


Molecular Structure Analysis

The molecular structure of Chloramphenicol is C11H12Cl2N2O5 . It is orthorhombic, space group C 222 1, a = 17.495 (3), b = 7.321 (2), c = 22.130 (4) Å, and Z = 8 .


Chemical Reactions Analysis

The detailed degradation mechanism for Chloramphenicol with hydroxyl radicals in advanced oxidation processes has been studied . The main reaction methods, including the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes, are calculated .


Physical And Chemical Properties Analysis

Chloramphenicol is a chlorine-aided organic complex called di-Chloro-Acetamide in which a nitrobenzene ring is injected with an amide bond and two alcohol species . The structural complexity of antimicrobials is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .

Scientific Research Applications

1. Nanotechnology and Sensor Development

In the field of nanotechnology, m-Chloramphenicol has been utilized for developing advanced applications. For instance, solution-grown zinc tungstate (ZnWO4) nanowires have been investigated for the selective detection of chloramphenicol. These nanowires exhibit unique morphologies and are employed in fabricating electrochemical sensors, demonstrating high specificity and excellent detection limits for chloramphenicol, which could be pivotal in monitoring antibiotic levels in various environments (Shad et al., 2019).

2. Pharmaceutical Research

In pharmaceutical research, chloramphenicol is often used as a reference in studying new chemical compounds. For example, in a study on monophosphoramide derivatives, chloramphenicol was used as a standard antibiotic to compare the antibacterial activity of new compounds. This highlights its role as a benchmark in evaluating the efficacy of new antibacterial agents (Gholivand et al., 2021).

3. Environmental Monitoring

Chloramphenicol has been instrumental in environmental monitoring studies. Researchers have investigated its presence in various environments, such as in lactating cows following external application. This type of study is crucial for understanding the environmental impact and distribution of antibiotic residues, providing valuable information for regulatory and safety assessments (Pengov et al., 2005).

4. Molecular Biology

In molecular biology, m-Chloramphenicol has been used to investigate bacterial resistance mechanisms. Studies have explored how bacteria develop resistance to chloramphenicol, enhancing our understanding of bacterial protein biosynthesis and resistance gene mechanisms. This knowledge is critical for developing new strategies to combat antibiotic resistance (Schwarz et al., 2004).

5. Biomedical Research

In biomedical research, m-Chloramphenicol has been used to study its effects on cellular functions. For example, research on Escherichia coli revealed that chloramphenicol can cause fusion of separated nucleoids, providing insights into its impact on bacterial cell morphology and DNA segregation (van Helvoort et al., 1996).

Safety And Hazards

Chloramphenicol should not be used topically because small amounts may be absorbed and, rarely, cause aplastic anemia . Hypersensitivity reactions are uncommon . Optic and peripheral neuritis may occur with prolonged use . The neonatal gray baby syndrome, which involves hypothermia, cyanosis, flaccidity, and circulatory collapse, is often fatal .

Future Directions

The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation .

properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583572
Record name 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Chloramphenicol

CAS RN

7411-65-6
Record name m-Chloramphenicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-Chloramphenicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-CHLORAMPHENICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YPZ4SOM54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
W Godchaux III, E Herbert - Journal of Molecular Biology, 1966 - Elsevier
… Activity lost on incubation of the cells with 3 x 10m3 M-chloramphenicol (column 2, Table 1) was completely recovered within 15 minutes after transfer of the cells to chloramphenicolfree …
Number of citations: 0 www.sciencedirect.com
A FUJIWARA, I YASUMASU - Development, Growth & …, 1974 - Wiley Online Library
… Sea urchin embryos, which were treated with 5 X 1 0-3 M chloramphenicol for 1 to 4 hr at certain stages before hatching, developed to several types of abnormal embryos. No significant …
Number of citations: 0 onlinelibrary.wiley.com
SS Kaplan, S Finch - … of the Society for Experimental Biology …, 1970 - journals.sagepub.com
… in each of the three experiments at 6 x M chloramphenicol and in five of the nine experiments … M chloramphenicol in two of four instances after the addition of NAD. Chloramphenicol in a …
Number of citations: 0 journals.sagepub.com
F Grisafi, A Orlando, S Trapani, E Bellini - Annals of Botany, 1984 - academic.oup.com
… The hypocotyls of radish seedlings can grow at an almost normal rate when the roots arc immcTsed in \Q~* M chloramphenicol (CAP) although there is a reduction in the length of the …
Number of citations: 0 academic.oup.com
N Talal, ED ExuM - Proceedings of the National Academy of …, 1966 - National Acad Sciences
… completely inhibited by 10-4O10-1 M chloramphenicol and, after isolation, appear to have a … ) are only minimally inhibited at 10-3 M chloramphenicol and have a low ratio of single …
Number of citations: 0 www.pnas.org
KK Schlender, HM Sell, MJ Bukovac - Phytochemistry, 1969 - Elsevier
… 10d5 M IAA and 10e3 M chloramphenicol was inhibited (Fig. 1). … of 5 x 10-j M chloramphenicol was used in the presence of … 10-5 M IAA plus 10-3 M chloramphenicol C-----O, and 10-SM …
Number of citations: 0 www.sciencedirect.com
P Linhart - Research in Experimental Medicine, 1974 - Springer
There exists clinical evidence that coupling of chloramphenicol with glucuronic acid is impaired in severe liver disease. To evaluate the theoretical basis of these observations the …
Number of citations: 0 link.springer.com
FT Pastor, H Dejmkova, J Zima… - … of Czechoslovak Chemical …, 2011 - cccc.uochb.cas.cz
… M chloramphenicol concentration range. Determination of lower concentrations of chloramphenicol … M chloramphenicol concentration range. Limit of determination was 5 × 10–7 …
Number of citations: 0 cccc.uochb.cas.cz
FE Hahn - Modes and Mechanisms of Microbial Growth Inhibitors, 1983 - Springer
… Correlation between the inhibition by 3 x 10-5 M chloramphenicol of ribosome-poly-DC systems, polymerizing proline, and the cytidylic acid content of a series of poly-DC's …
Number of citations: 0 link.springer.com
M Iwaya-Inoue, M Takata - HortScience, 2001 - journals.ashs.org
… Treatment with 50 m m trehalose in combination with 50 μ m chloramphenicol (CAP) delayed abscission by 4 days compared with stems placed in distilled water or CAP without …
Number of citations: 0 journals.ashs.org

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